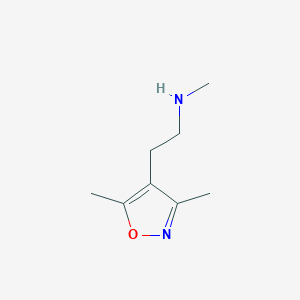

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylethanamine is a chemical compound with the empirical formula C6H10N2O. It belongs to the class of oxazoles and contains both an oxazole ring and an amine functional group. The compound’s molecular weight is 126.16 g/mol .

Synthesis Analysis

The synthesis of this compound involves reacting a sulfochloride precursor with cytisine in the presence of a pyridine base. The reaction proceeds under mild conditions, resulting in the formation of the desired compound .Physical and Chemical Properties Analysis

Safety and Hazards

科学的研究の応用

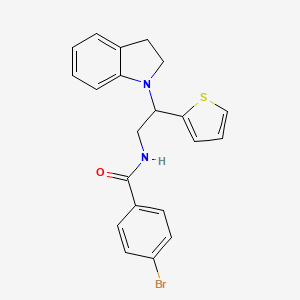

Neurokinin-1 Receptor Antagonists

A study describes the development of a water-soluble neurokinin-1 (h-NK(1)) receptor antagonist, demonstrating its effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting the synthetic approach for incorporating solubilizing groups into the compound for better solubility and oral activity (Harrison et al., 2001).

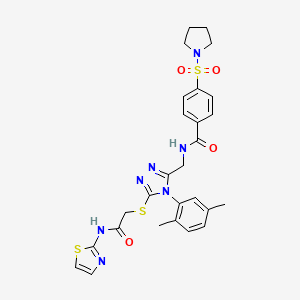

Click Chemistry in Triazole Synthesis

Research on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles using a one-pot three-component strategy demonstrates the utility of click chemistry in creating compounds with potential biological activity, showcasing the structural and theoretical analysis, including crystal structures and DFT studies (Ahmed et al., 2016).

Synthetic Cannabinoid Characterization

An article details the analytical and structural characterization of a synthetic cannabinoid, providing a comprehensive set of data through various spectroscopic and chromatographic techniques. This work underscores the importance of detailed chemical analysis in the study of novel synthetic compounds (Dybowski et al., 2021).

One-Pot Synthesis of Triazole Derivatives

The synthesis of 1,2,4-triazole-3,5-diamine derivatives in a one-pot reaction highlights the efficiency of combining multiple reactants to achieve high yields of targeted compounds. This methodological approach emphasizes the versatility of one-pot reactions in synthetic organic chemistry (Liu & Iwanowicz, 2003).

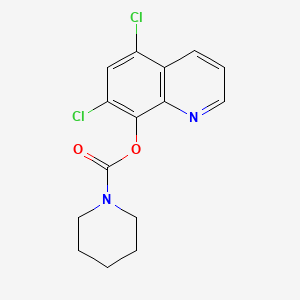

Metal Complexation of Oxazolines

A study explores the tautomerism and metal complexation of 2-acylmethyl-2-oxazolines, combining synthetic, spectroscopic, crystallographic, and theoretical analysis to understand the structures and stability of these compounds. This research provides insights into the potential of oxazoline derivatives in coordination chemistry and metal-mediated catalysis (Jones et al., 2013).

特性

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6-8(4-5-9-3)7(2)11-10-6/h9H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNOJPSYWAUXIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2722413.png)

amino}benzoic acid](/img/structure/B2722422.png)

![6-Chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline](/img/structure/B2722426.png)

![{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride](/img/no-structure.png)

![(1H-indol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2722434.png)